Lineage-Selective Potency: Tefinostat IC50 in Monocytoid AML vs. Non-Monocytoid AML
Tefinostat demonstrates a significant and quantifiable lineage-specific activity. It is significantly more potent against monocytoid-lineage AML samples (FAB types M4 and M5) compared to other AML subtypes. This differential sensitivity is a direct result of hCE-1-mediated activation [1].
| Evidence Dimension | Anti-proliferative potency (median IC50) in primary AML patient samples |
|---|---|
| Target Compound Data | 1.1 µM (± 1.8) |
| Comparator Or Baseline | Non-M4/M5 AML FAB types: 5.1 µM (± 4.7) |
| Quantified Difference | Median IC50 is 4.6-fold lower (more potent) in M4/M5 monocytoid leukemias (p = 0.007) |
| Conditions | In vitro growth inhibition assay using stored mononuclear cells from 70 primary AML patient samples at diagnosis [1]. |
Why This Matters
This data provides a clear, quantitative rationale for prioritizing Tefinostat in research targeting monocytoid leukemias (M4/M5 AML, CMML) over other AML subtypes where its potency is significantly reduced.
- [1] Ossenkoppele, G. J., Lowenberg, B., Zwaan, C. M., Janssen, J., & Muus, P. (2013). The Targeted Histone Deacetylase Inhibitor Tefinostat (CHR-2845) Shows Selective In Vitro Efficacy In Monocytoid-Lineage Acute Myeloid Leukaemia (AML). Blood, 122(21), 1297. Retrieved from https://www.sciencedirect.com/science/article/pii/S0006497119645799 View Source
